molecular formula C13H12N4 B142105 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline CAS No. 129075-89-4

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline

Cat. No.: B142105
CAS No.: 129075-89-4
M. Wt: 224.26 g/mol
InChI Key: GJSIHNFDWYIROW-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is a compound that features a benzotriazole ring fused with an aniline moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The benzotriazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:

    Preparation of Precursors: The synthesis begins with the preparation of 4-azidoaniline and an alkyne derivative of benzotriazole.

    Click Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction, typically in the presence of a copper(I) catalyst and a suitable ligand, such as tris(benzyltriazolylmethyl)amine (TBTA). The reaction is usually carried out in a solvent like water or a mixture of water and an organic solvent under mild conditions.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.

Chemical Reactions Analysis

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the hydrogen atoms on the ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline can be compared with other benzotriazole derivatives and aniline-based compounds:

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIHNFDWYIROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377441
Record name 4-[(1H-Benzotriazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129075-89-4
Record name 4-[(1H-Benzotriazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Benzotriazol-1-ylmethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
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4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
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Reactant of Route 6
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